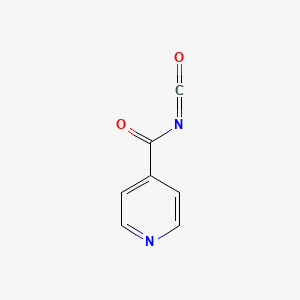

Pyridine-4-carbonyl isocyanate

Description

Pyridine-4-carbonyl isocyanate is a hypothetical or sparsely documented compound characterized by a pyridine ring substituted with a carbonyl group and an isocyanate (-N=C=O) moiety at the 4-position. While specific data on this compound are absent in the provided evidence, it belongs to the broader class of aromatic isocyanates, which are critical intermediates in synthesizing polymers, coatings, and adhesives . Such compounds typically exhibit high reactivity due to the electrophilic nature of the isocyanate group, enabling crosslinking and polymerization reactions.

Properties

IUPAC Name |

pyridine-4-carbonyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXFVEAYSPPGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596316 | |

| Record name | Pyridine-4-carbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69166-51-4 | |

| Record name | Pyridine-4-carbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-carbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyridine-4-carboxylic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents to minimize the hazards associated with phosgene. Alternative methods may include the use of triphosgene or other carbonylating agents.

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-carbonyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-4-carboxylic acid and carbon dioxide.

Common Reagents and Conditions:

Amines: React with this compound to form ureas under mild conditions.

Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.

Water: Hydrolyzes the isocyanate group to yield the corresponding carboxylic acid.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Pyridine-4-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Pyridine-4-carbonyl isocyanate serves as an important intermediate in the synthesis of various organic compounds. Its isocyanate group can react with amines to form ureas, while the carbonyl group can participate in nucleophilic addition reactions . This versatility makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

2. Reaction Mechanisms:

The compound has been studied for its reactivity in various chemical transformations. For instance, it can facilitate the formation of polysubstituted pyridines through multicomponent reactions, showcasing its potential in creating complex molecular architectures . Additionally, its interaction with biological molecules has been explored, indicating its relevance in medicinal chemistry.

3. Material Science:

this compound is used in the production of polyurethanes and other polymeric materials. Its isocyanate functionality allows it to react with polyols to form urethane linkages, which are critical for enhancing material properties such as thermal stability and mechanical strength . The compound's role as a precursor in synthesizing isocyanurate and oxazolidone structures highlights its importance in developing advanced materials .

Table 1: Comparison of Isocyanates

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Isocyanate | Reactive isocyanate group; versatile in organic synthesis |

| Benzoyl isocyanate | Aromatic Isocyanate | More stable due to aromatic stabilization |

| Acetyl isocyanate | Aliphatic Isocyanate | More reactive due to less steric hindrance |

| Pyridine-2-carbonyl isocyanate | Isocyanate | Different position of carbonyl on pyridine ring |

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for urea formation and other complex organic molecules |

| Medicinal Chemistry | Potential interactions with biological targets; studies on drug design |

| Material Science | Used in the synthesis of polyurethanes and other polymeric materials |

| Reaction Mechanisms | Facilitates formation of polysubstituted pyridines through multicomponent reactions |

Case Studies

Case Study 1: Synthesis of Polysubstituted Pyridines

A recent study demonstrated the use of this compound in a three-component reaction that successfully produced polysubstituted pyridines. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in creating complex structures relevant for pharmaceutical applications .

Case Study 2: Polyurethane Production

Research highlighted the role of this compound in synthesizing polyurethane foams. The incorporation of this compound improved the thermal stability and mechanical properties of the resulting materials, demonstrating its significance in material science applications .

Mechanism of Action

The reactivity of pyridine-4-carbonyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate and subsequent rearrangement or elimination to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Isocyanate Derivatives

The provided evidence highlights several aromatic isocyanates with diverse substituents, enabling a comparative analysis of their structural and functional properties. Below is a detailed comparison based on substituent effects, applications, and reactivity trends.

Structural and Functional Group Analysis

| Compound Name (CAS if available) | Substituents | Key Functional Features |

|---|---|---|

| 4-Isocyanatopyridine | Isocyanate at pyridine C4 | Simplest aromatic isocyanate |

| 4-Methoxy-2-methylphenyl isocyanate | Methoxy (-OCH₃), methyl (-CH₃) | Electron-donating groups reduce reactivity |

| 4-Methoxy-3-(trifluoromethyl)phenylisocyanate | Methoxy, trifluoromethyl (-CF₃) | Strong electron-withdrawing CF₃ enhances stability |

| 4-Isocyano-4'-nitrodiphenylamine | Nitro (-NO₂), diphenylamine backbone | Nitro group increases electrophilicity |

Substituent Effects on Reactivity:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles like amines or alcohols. For example, 4-Isocyano-4'-nitrodiphenylamine may exhibit faster polymerization kinetics due to the nitro group .

- Electron-donating groups (e.g., -OCH₃, -CH₃): Reduce reactivity by destabilizing the transition state. 4-Methoxy-2-methylphenyl isocyanate is likely less reactive than its nitro-substituted counterparts .

Data Tables

Table 1: Comparative Properties of Selected Isocyanates

Table 2: Substituent Effects on Isocyanate Performance

Biological Activity

Pyridine-4-carbonyl isocyanate (4-IC) is an organic compound characterized by a pyridine ring and an isocyanate functional group. Its unique structural features allow it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of 4-IC, summarizing key findings from recent research, including interaction studies, synthetic applications, and potential therapeutic uses.

This compound has the molecular formula CHNO. The isocyanate group (-N=C=O) is highly reactive, facilitating diverse chemical reactions. Common synthetic routes include:

- Direct Reaction with Isocyanates : 4-IC can be synthesized through the reaction of pyridine-4-carboxylic acid derivatives with phosgene or other isocyanate sources.

- Curtius Rearrangement : This method allows for the generation of 4-IC from acyl azides, providing a versatile approach for its synthesis in various substitution patterns.

Interaction with Biological Molecules

Research indicates that 4-IC interacts with several biological targets, demonstrating significant reactivity with amino acids and proteins due to its electrophilic nature. Notably, studies have shown its ability to form stable adducts with nucleophilic sites on proteins, potentially influencing their function and stability .

Case Studies

- Neurotoxicity and Sensory Neuron Interaction : A study highlighted that isocyanates, including 4-IC, activate the transient receptor potential ankyrin 1 (TRPA1) channel in sensory neurons. This activation leads to nociceptive responses such as pain and irritation, indicating that exposure to 4-IC could elicit neurotoxic effects similar to those observed with other industrial isocyanates .

- Anticancer Potential : In vitro studies have demonstrated that 4-IC exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human neuroblastoma cells (SH-SY5Y), suggesting its potential as a lead compound for developing anticancer agents .

- Enzyme Inhibition : this compound has been investigated as an inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibitory assays revealed that 4-IC could effectively reduce AC activity, offering insights into its therapeutic potential for treating sphingolipid-related disorders .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of this compound:

Q & A

Q. What are the common synthetic routes for preparing pyridine-4-carbonyl isocyanate derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via coupling reactions using activated intermediates. For example, arylisothiocyanates or hydrazonoyl halides can react with precursors like thiazolidinones under basic conditions (e.g., potassium hydroxide in dimethylformamide). Reaction optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios to favor product formation. TLC analysis is critical for monitoring reaction progress and isolating intermediates . Grignard reagent-based approaches, as seen in related isocyanate syntheses, may also be adapted for functionalization of the pyridine ring .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

A combination of spectral and electronic characterization methods is essential:

- NMR spectroscopy (¹H, ¹³C) confirms structural integrity and substituent positions.

- IR spectroscopy identifies isocyanate (NCO) stretching frequencies (~2250–2275 cm⁻¹).

- Mass spectrometry (EI/ESI) determines molecular weight and fragmentation patterns.

- Elemental analysis validates purity and stoichiometry. For derivatives, additional techniques like X-ray crystallography or HPLC may be employed to resolve stereochemical or purity concerns .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound derivatives?

Reproducibility requires rigorous documentation of reagent sources, reaction conditions, and purification steps. Cross-validation using independent synthetic routes (e.g., Grignard vs. coupling reactions) and comparison with literature data (melting points, spectral profiles) are recommended. Collaborative verification through inter-laboratory studies further ensures robustness .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives against enzymatic targets?

Molecular docking and density functional theory (DFT) simulations are pivotal. For example, docking studies with enzymes like LD-transpeptidase or PPAR-γ can predict binding affinities and interaction modes. Protocols include:

- Protein preparation : Retrieve target structures from PDB, optimize hydrogen bonding networks.

- Ligand parameterization : Assign charges and torsional parameters using tools like AutoDock Vina.

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. This approach was successfully applied to pyridine-4-carbonyl-containing inhibitors like ARI-3099, which showed >350-fold selectivity for fibroblast activation protein (FAP) over homologous enzymes .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:

- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Orthogonal assays : Confirm antioxidant activity via both DPPH and ABTS assays to rule out false positives. Evidence from fluorescence enzyme immunoassays (FEIA) in isocyanate-albumin conjugate studies highlights the importance of conjugate purity and epitope specificity in IgE antibody detection, a principle applicable to mechanistic studies .

Q. What methodologies enable the study of this compound’s role in multifunctional inhibitor design?

Holistic profiling integrates synthesis, in vitro screening, and mechanistic analysis:

- Synthesis : Derivatize the pyridine core with boronic acid or carboxylic acid groups to enhance target engagement.

- In vitro assays : Test antimicrobial (MIC determination), antioxidant (radical scavenging), and enzyme inhibitory (kinetic assays) activities.

- Structure-activity relationship (SAR) : Use QSAR models to correlate electronic properties (HOMO-LUMO gaps) with bioactivity. This approach was demonstrated for 3-substituted phenyl-1-(pyridine-4-carbonyl)-pyrazole-4-carboxylic acid derivatives, which exhibited dual antimicrobial and anti-diabetic potential .

Q. How can selectivity challenges be addressed when designing this compound-based inhibitors for homologous enzymes?

Structural modifications and kinetic studies are key:

- Substituent engineering : Introduce steric hindrance (e.g., bulky aryl groups) to block off-target binding.

- Kinetic analysis : Measure kcat/KM ratios to assess catalytic efficiency differences. For instance, N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) achieved FAP selectivity by exploiting subtle active-site variations compared to prolyl oligopeptidase (PREP) .

Methodological Considerations

- Experimental Design : Align objectives with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .

- Data Integrity : Use version-controlled documentation and raw data archiving to ensure traceability .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.